Cas no 2171640-29-0 (5-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamido-1-methyl-1H-pyrazole-3-carboxylic acid)

5-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamido-1-methyl-1H-pyrazole-3-carboxylic acid 化学的及び物理的性質
名前と識別子
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- 5-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamido-1-methyl-1H-pyrazole-3-carboxylic acid
- EN300-1564795
- 5-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]-1-methyl-1H-pyrazole-3-carboxylic acid
- 2171640-29-0
-
- インチ: 1S/C24H24N4O5/c1-3-19(22(29)26-21-12-20(23(30)31)27-28(21)2)25-24(32)33-13-18-16-10-6-4-8-14(16)15-9-5-7-11-17(15)18/h4-12,18-19H,3,13H2,1-2H3,(H,25,32)(H,26,29)(H,30,31)
- InChIKey: YZEYSWWDTMXXCX-UHFFFAOYSA-N
- ほほえんだ: O(C(NC(C(NC1=CC(C(=O)O)=NN1C)=O)CC)=O)CC1C2C=CC=CC=2C2=CC=CC=C12
計算された属性
- せいみつぶんしりょう: 448.17466988g/mol
- どういたいしつりょう: 448.17466988g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 6
- 重原子数: 33
- 回転可能化学結合数: 8
- 複雑さ: 712
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.4
- トポロジー分子極性表面積: 123Ų
5-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamido-1-methyl-1H-pyrazole-3-carboxylic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1564795-0.5g |
5-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]-1-methyl-1H-pyrazole-3-carboxylic acid |
2171640-29-0 | 0.5g |
$3233.0 | 2023-06-04 | ||
Enamine | EN300-1564795-0.1g |
5-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]-1-methyl-1H-pyrazole-3-carboxylic acid |
2171640-29-0 | 0.1g |
$2963.0 | 2023-06-04 | ||
Enamine | EN300-1564795-1.0g |
5-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]-1-methyl-1H-pyrazole-3-carboxylic acid |
2171640-29-0 | 1g |
$3368.0 | 2023-06-04 | ||
Enamine | EN300-1564795-50mg |
5-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]-1-methyl-1H-pyrazole-3-carboxylic acid |
2171640-29-0 | 50mg |
$768.0 | 2023-09-24 | ||
Enamine | EN300-1564795-2.5g |
5-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]-1-methyl-1H-pyrazole-3-carboxylic acid |
2171640-29-0 | 2.5g |
$6602.0 | 2023-06-04 | ||
Enamine | EN300-1564795-0.25g |
5-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]-1-methyl-1H-pyrazole-3-carboxylic acid |
2171640-29-0 | 0.25g |
$3099.0 | 2023-06-04 | ||
Enamine | EN300-1564795-1000mg |
5-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]-1-methyl-1H-pyrazole-3-carboxylic acid |
2171640-29-0 | 1000mg |
$914.0 | 2023-09-24 | ||
Enamine | EN300-1564795-10000mg |
5-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]-1-methyl-1H-pyrazole-3-carboxylic acid |
2171640-29-0 | 10000mg |
$3929.0 | 2023-09-24 | ||
Enamine | EN300-1564795-5000mg |
5-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]-1-methyl-1H-pyrazole-3-carboxylic acid |
2171640-29-0 | 5000mg |
$2650.0 | 2023-09-24 | ||
Enamine | EN300-1564795-100mg |
5-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]-1-methyl-1H-pyrazole-3-carboxylic acid |
2171640-29-0 | 100mg |
$804.0 | 2023-09-24 |
5-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamido-1-methyl-1H-pyrazole-3-carboxylic acid 関連文献
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Kuiwei Qin,Xuefei Lv,Qiaorui Xing,Rui Li,Yulin Deng Anal. Methods, 2016,8, 2584-2591
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Jing Su,Bingqiang Wang,Dongling Liu,Libo Du,Yang Liu,Jihu Su Chem. Commun., 2015,51, 12680-12683
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Hemant Gopee,Bo M. Petersen,Andrew D. Bond,Jan O. Jeppesen Chem. Commun., 2007, 4110-4112
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4. A biomimetic magnetosome: formation of iron oxide within carboxylic acid terminated polymersomes†Jennifer Bain,Christopher J. Legge,Deborah L. Beattie,Annie Sahota,Catherine Dirks,Joseph R. Lovett,Sarah S. Staniland Nanoscale, 2019,11, 11617-11625
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Z. C. Kennedy,J. F. Christ,K. A. Evans,B. W. Arey,L. E. Sweet,M. G. Warner,R. L. Erikson,C. A. Barrett Nanoscale, 2017,9, 5458-5466
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Mahesh Shidore,Jatin Machhi,Prashant Murumkar,Mahesh Barmade,Jigar Thanki,Mange Ram Yadav RSC Adv., 2015,5, 91908-91921
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Zhirong Guo,Yingnan Liu,Yalan Zhang,Xinyu Sun,Fan Li,Tong Bu,Qinzhi Wang,Li Wang Biomater. Sci., 2020,8, 4266-4274
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Jun Zhou,Yanhua Lei,Chenghai Ma,Wenhua Lv,Na Li,Ying Wang,Hu Xu,Zhigang Zou Chem. Commun., 2017,53, 10536-10539
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Xiujuan Wei,Qinyou An,Qiulong Wei,Mengyu Yan,Xuanpeng Wang,Qidong Li,Pengfei Zhang,Bolun Wang,Liqiang Mai Phys. Chem. Chem. Phys., 2014,16, 18680-18685
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Christopher R. Clough,Peter Müller,Christopher C. Cummins Dalton Trans., 2008, 4458-4463
5-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamido-1-methyl-1H-pyrazole-3-carboxylic acidに関する追加情報
Introduction to 5-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamido-1-methyl-1H-pyrazole-3-carboxylic Acid (CAS No. 2171640-29-0)
5-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamido-1-methyl-1H-pyrazole-3-carboxylic acid, identified by its CAS number 2171640-29-0, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical research and development. This compound belongs to a class of molecules that exhibit promising biological activities, making it a subject of intense study for potential therapeutic applications.
The molecular structure of this compound is characterized by a complex arrangement of functional groups, including a fluoren-9-ylmethoxycarbonyl moiety, an amino group, a butanamido group, and a pyrazole ring. The presence of these diverse structural elements contributes to its unique chemical properties and biological interactions. Specifically, the fluoren-9-ylmethoxycarbonyl group is known for its stability and ability to enhance the solubility and bioavailability of attached molecules, while the pyrazole ring is a common pharmacophore in many bioactive compounds.
In recent years, there has been a growing interest in the development of novel compounds that can modulate biological pathways associated with various diseases. The 5-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamido-1-methyl-1H-pyrazole-3-carboxylic acid has been investigated for its potential role in inhibiting key enzymes and receptors involved in inflammation, cancer, and neurodegenerative disorders. Its ability to interact with multiple targets makes it a valuable candidate for drug discovery efforts.
One of the most compelling aspects of this compound is its structural versatility. The combination of the fluoren-9-ylmethoxycarbonyl group and the pyrazole ring provides a scaffold that can be modified to enhance specific biological activities. For instance, studies have shown that derivatives of this compound exhibit potent inhibitory effects on enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are crucial in the inflammatory response.
The synthesis of 5-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamido-1-methyl-1H-pyrazole-3-carboxylic acid involves multi-step organic reactions that require precise control over reaction conditions. The introduction of the fluoren-9-ylmethoxycarbonyl group is particularly critical, as it not only enhances the stability of the molecule but also influences its pharmacokinetic properties. Advanced synthetic techniques, such as palladium-catalyzed cross-coupling reactions, have been employed to achieve high yields and purity levels.
Evaluation of the pharmacological properties of this compound has revealed several promising findings. In vitro studies have demonstrated that it can effectively inhibit the growth of various cancer cell lines by inducing apoptosis and suppressing proliferation. Additionally, preclinical studies suggest that it may have neuroprotective effects, making it a potential candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's.
The potential therapeutic applications of 5-(2-{(9H-fluorenine)-methylcarbonylamino)butanamido}-1-methylpyrazole)-3-carboxylic acid are further supported by its interaction with biological targets at the molecular level. Computational modeling and structural biology techniques have been utilized to understand how this compound binds to its receptors and enzymes. These insights have guided the design of more potent derivatives with improved selectivity and efficacy.
In conclusion, 5-(2-{(9H-fluorenine)-methylcarbonylamino)butanamido}-1-methylpyrazole)-3-carboxylic acid (CAS No. 2171640290) represents a significant advancement in pharmaceutical research. Its unique structural features and promising biological activities make it an attractive candidate for further development into novel therapeutic agents. As research continues to uncover new applications for this compound, it holds great potential for addressing some of the most challenging diseases faced by humanity today.
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